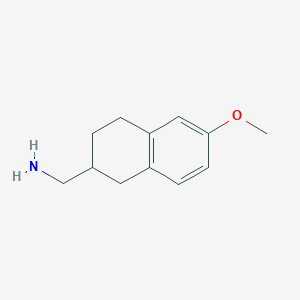
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine
Vue d'ensemble
Description
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine typically involves the following steps:
Reactants: 6-methoxy-3,4-dihydro-1H-naphthalen-2-one (176 mg), acetic acid (0.57 mL), methylamine (2.0 M in tetrahydrofuran, 5.0 mL), and sodium cyanoborohydride (64 mg).
Solvents: Methanol (5 mL) and water.
Procedure: The reactants are stirred in methanol for 20 hours. The solution is then acidified with concentrated hydrochloric acid, diluted with water, and extracted with dichloromethane. The aqueous phase is made basic with sodium hydroxide and extracted again with dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methoxy group to a more oxidized form.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the methanamine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Serves as a precursor for more complex molecules.
Biology:
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
- (6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- 1,2,3,4-Tetrahydronaphthalen-2-ol
- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness: (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine is unique due to its specific methoxy substitution pattern and the presence of the methanamine group, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h4-5,7,9H,2-3,6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOIFCZXLCKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)CN)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Ethyl-2,5-dioxo-4-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetic acid](/img/structure/B7906756.png)
![2-[4-Ethyl-4-(4-methoxy-3-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906764.png)
![2-[4-(3,4-Dimethoxyphenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906767.png)
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906780.png)
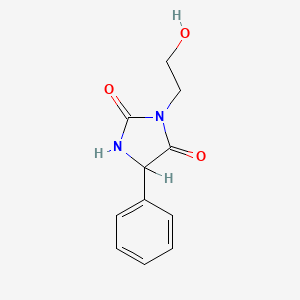
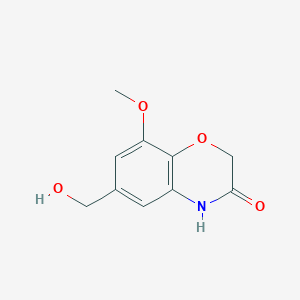
![2-[(2,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B7906806.png)
![{2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol](/img/structure/B7906812.png)
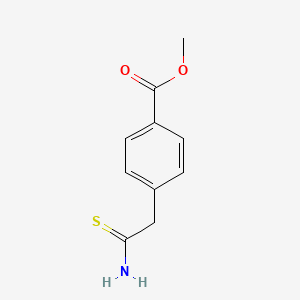
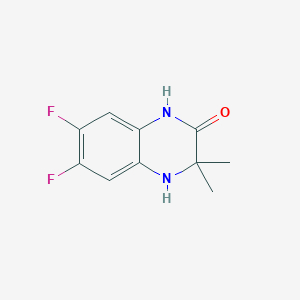
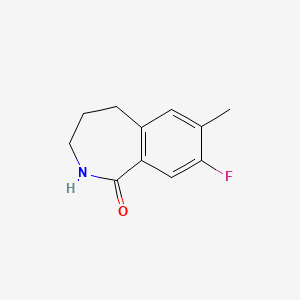
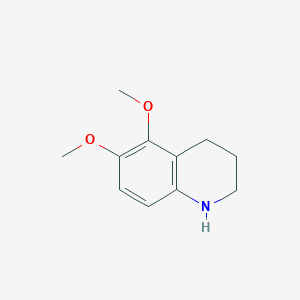
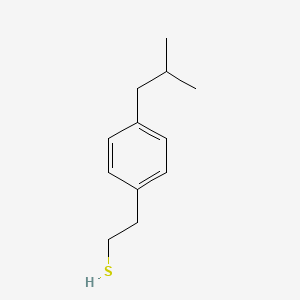
![5-aminospiro[1H-indole-3,1'-cyclopentane]-2-one](/img/structure/B7906845.png)
